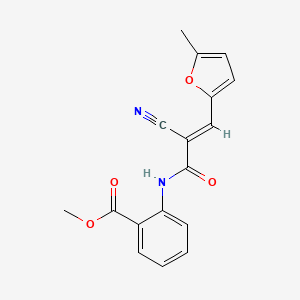

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate

Description

(E)-Methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a synthetic acrylamide derivative characterized by a methyl ester backbone, a cyano-substituted acrylamido group, and a 5-methylfuran-2-yl substituent. The 5-methylfuran moiety introduces heterocyclic aromaticity, which may influence electronic properties and biological interactions .

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-11-7-8-13(23-11)9-12(10-18)16(20)19-15-6-4-3-5-14(15)17(21)22-2/h3-9H,1-2H3,(H,19,20)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRPKPIGRBBHAK-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the acrylamide intermediate: This step involves the reaction of 5-methylfuran-2-carbaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylamide.

Coupling with methyl 2-aminobenzoate: The acrylamide intermediate is then coupled with methyl 2-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include furanones or carboxylic acids.

Reduction: Products may include primary amines or aldehydes.

Substitution: Products may include substituted acrylamides or other derivatives.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group and acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with several analogs, including:

*Inferred molecular formula based on structural similarity.

Key Observations:

Backbone Variations: The target compound’s benzoate ester differs from the thiophene-carboxylate in , which may alter electronic distribution and binding affinity. Thiophene derivatives exhibit notable anti-inflammatory activity, suggesting that the target’s benzoate core could modulate similar pathways . The carboxylic acid derivative in has higher polarity due to the -OH group, likely enhancing antioxidant activity but reducing bioavailability compared to the methyl ester .

Substituent Effects: The 5-methylfuran group in the target compound introduces oxygen-based heteroaromaticity, contrasting with the phenyl or phenolic groups in analogs. The di-tert-butyl-hydroxyphenyl group in ’s compound provides steric bulk and radical-scavenging capacity, explaining its antioxidant efficacy .

Functional Groups: The cyano group (-C≡N) is conserved across all analogs, suggesting its role in stabilizing the acrylamido conformation or participating in hydrogen bonding. Ester vs. Acid: The methyl ester in the target compound improves lipophilicity (logP) compared to the carboxylic acid in , which may enhance cellular uptake but reduce water solubility.

Physicochemical Properties

*Inferred data based on structural analogs.

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C14H13N3O3

- Molecular Weight : 273.27 g/mol

- CAS Number : 1001088-76-1

- Structure : Contains a cyano group, a furan ring, and an acrylamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

- Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activities, which can protect cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies indicate that certain analogs exhibit cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.

Tyrosinase Inhibition

Research has demonstrated that this compound and its analogs effectively inhibit tyrosinase activity. For instance:

| Compound | IC50 Value (µM) | Comparative Efficacy |

|---|---|---|

| Kojic Acid | 24.09 | Reference standard |

| Analog 1 | 17.62 | Moderate inhibition |

| Analog 3 | 1.12 | Strongest inhibitor |

These findings indicate that modifications on the furan ring can enhance inhibitory potency against tyrosinase.

Antioxidant Activity

In antioxidant assays, compounds similar to this compound have shown promising results:

| Compound | Assay Type | Result |

|---|---|---|

| Analog A | DPPH Scavenging | High efficacy |

| Analog B | ABTS Assay | Comparable to controls |

These results suggest that the compound may serve as a potent antioxidant agent.

Cytotoxicity Studies

Cytotoxic effects were evaluated using various cancer cell lines:

| Compound | Cell Line Tested | Viability (%) at 20 µM |

|---|---|---|

| Analog 1 | B16F10 (melanoma) | 85 |

| Analog 2 | MCF7 (breast cancer) | 70 |

| Analog 3 | A549 (lung cancer) | 60 |

While some analogs demonstrated low cytotoxicity at certain concentrations, others showed significant effects on cell viability, indicating a need for further investigation into their mechanisms.

Case Studies

-

Case Study on Hyperpigmentation :

- A study investigated the effects of tyrosinase inhibitors on B16F10 cells treated with this compound. Results indicated a reduction in melanin production by approximately 40%, supporting its potential use in cosmetic formulations aimed at reducing skin pigmentation.

-

Cancer Therapeutics :

- In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in A549 cells, with mechanisms involving mitochondrial dysfunction and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.